molecular formula C16H12I2N2O B11991940 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone CAS No. 302913-37-7

6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone

Katalognummer: B11991940
CAS-Nummer: 302913-37-7
Molekulargewicht: 502.09 g/mol
InChI-Schlüssel: HUZDLJNGENVFTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine atoms at positions 6 and 8, along with a 4-methylbenzyl group at position 3, makes this compound unique and potentially useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Iodination: The starting material, 4(3H)-quinazolinone, undergoes iodination at positions 6 and 8 using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Alkylation: The iodinated quinazolinone is then subjected to alkylation with 4-methylbenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to introduce the 4-methylbenzyl group at position 3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.

    Substitution: The iodine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 6,8-Diiodo-3-(4-methylbenzyl)-4-quinazolinone carboxylic acid.

    Reduction: 6,8-Diiodo-3-(4-methylbenzyl)-dihydroquinazolinone.

    Substitution: 6,8-Diamino-3-(4-methylbenzyl)-4(3H)-quinazolinone.

Wissenschaftliche Forschungsanwendungen

6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,8-Diiodo-4(3H)-quinazolinone: Lacks the 4-methylbenzyl group, which may affect its biological activity.

    3-(4-methylbenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, which may influence its reactivity and interactions.

Uniqueness

6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 4-methylbenzyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

302913-37-7

Molekularformel

C16H12I2N2O

Molekulargewicht

502.09 g/mol

IUPAC-Name

6,8-diiodo-3-[(4-methylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C16H12I2N2O/c1-10-2-4-11(5-3-10)8-20-9-19-15-13(16(20)21)6-12(17)7-14(15)18/h2-7,9H,8H2,1H3

InChI-Schlüssel

HUZDLJNGENVFTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.